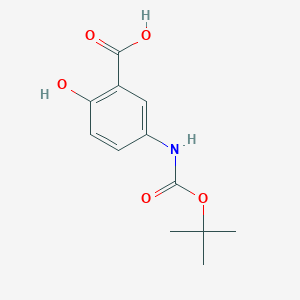

5-(N-tert-Butoxycarbonylamino)salicylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid typically involves the reaction of salicylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(N-tert-Butoxycarbonylamino)salicylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

5-(N-tert-Butoxycarbonylamino)salicylic Acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-(N-tert-Butoxycarbonylamino)salicylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminosalicylic Acid: Used in the treatment of inflammatory bowel diseases.

Salicylic Acid: Commonly used in skincare products for its exfoliating properties.

N-tert-Butoxycarbonylamino Compounds: A class of compounds used in peptide synthesis.

Uniqueness

5-(N-tert-Butoxycarbonylamino)salicylic Acid is unique due to its combination of the salicylic acid moiety with the tert-butoxycarbonylamino group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

5-(N-tert-Butoxycarbonylamino)salicylic acid (CAS No. 135321-95-8) is a derivative of salicylic acid, which is widely recognized for its role in plant physiology and its therapeutic potential in human health. This compound combines the structural features of salicylic acid with a tert-butoxycarbonyl (Boc) protecting group, which may influence its biological activity. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on current research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₁O₅, with a molecular weight of approximately 255.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility, which can affect its biological interactions.

Antioxidant Properties

Research indicates that salicylic acid derivatives exhibit significant antioxidant activity. In a study examining various salicylic acid derivatives, it was found that this compound demonstrated a marked ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells . This property suggests potential applications in formulations aimed at reducing oxidative damage in skin care or therapeutic contexts.

Anti-inflammatory Effects

Salicylic acid is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The introduction of the Boc group in this compound may enhance its selectivity and potency against these enzymes. Preliminary studies have shown that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of salicylic acid derivatives have been documented extensively. A study focusing on various derivatives, including this compound, found that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed into an antimicrobial agent for topical applications or preservatives in food products .

Interaction with Biological Pathways

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Scavenging Free Radicals : The antioxidant activity is likely due to the ability of the phenolic hydroxyl groups to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Disruption of Bacterial Cell Walls : The structural features may allow it to penetrate bacterial membranes more effectively than other salicylic acid derivatives.

Case Studies

- Case Study on Antioxidant Activity : A comparative study evaluated the antioxidant capacity of several salicylic acid derivatives using DPPH and ABTS assays. Results indicated that this compound had a higher radical scavenging ability compared to unmodified salicylic acid .

- Clinical Implications : In dermatological formulations, the incorporation of this compound has been shown to enhance skin barrier function while providing anti-inflammatory benefits in patients with acne vulgaris .

Future Research Directions

Further studies are required to explore:

- In Vivo Efficacy : Understanding how this compound behaves in living organisms will provide insights into its therapeutic potential.

- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate how the Boc group modifies the pharmacokinetics and dynamics of the compound.

- Formulation Development : Investigating various formulations (e.g., gels, creams) that incorporate this compound could lead to new therapeutic options for inflammatory skin conditions or as an antioxidant supplement.

Propriétés

IUPAC Name |

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDBLPDKAGEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438975 |

Source

|

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135321-95-8 |

Source

|

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.